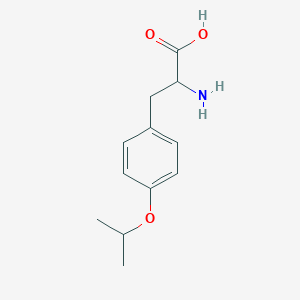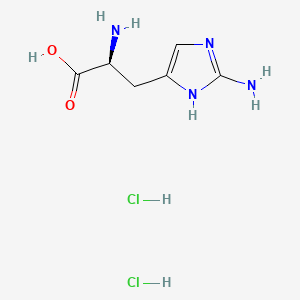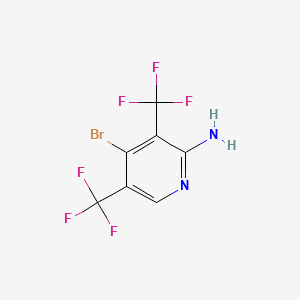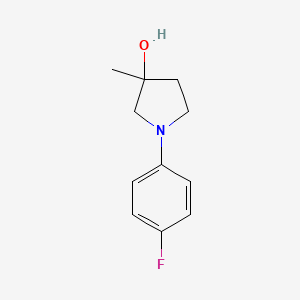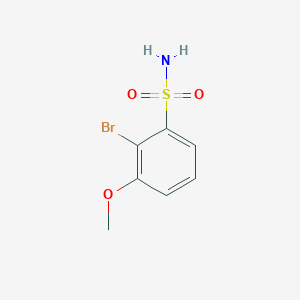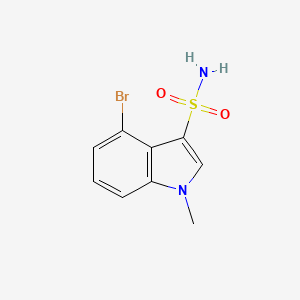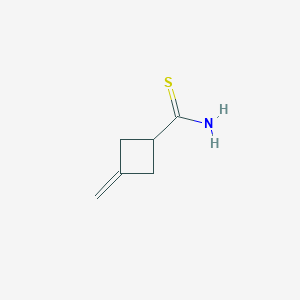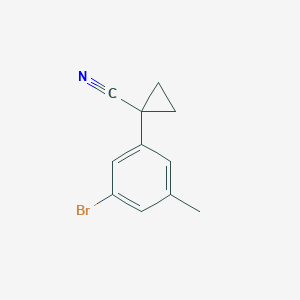![molecular formula C13H24ClN B13588967 1-{Tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-aminehydrochloride](/img/structure/B13588967.png)
1-{Tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{Tricyclo[4311,3,8]undecan-4-yl}ethan-1-aminehydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique structure and properties This compound is characterized by its tricyclic framework, which imparts significant stability and rigidity
準備方法
The synthesis of 1-{Tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-aminehydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving Diels-Alder reactions or other cycloaddition processes.
Introduction of the ethan-1-amine group: This step usually involves the functionalization of the tricyclic core with an amine group, which can be achieved through nucleophilic substitution reactions.
Hydrochloride formation: The final step involves the conversion of the free amine to its hydrochloride salt, typically by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and other advanced techniques to ensure scalability and consistency.
化学反応の分析
1-{Tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the tricyclic core, using reagents such as alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used, but they often include functionalized derivatives of the original compound.
科学的研究の応用
1-{Tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and advanced materials, benefiting from its stability and reactivity.
作用機序
The mechanism by which 1-{Tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-aminehydrochloride exerts its effects is primarily through its interaction with specific molecular targets. These interactions often involve binding to enzymes or receptors, leading to modulation of biological pathways. The tricyclic structure provides a rigid framework that can enhance binding affinity and specificity, making it a potent modulator of various biochemical processes.
類似化合物との比較
1-{Tricyclo[4.3.1.1,3,8]undecan-4-yl}ethan-1-aminehydrochloride can be compared with other tricyclic compounds such as:
Adamantane: Known for its use in antiviral drugs, adamantane shares a similar rigid structure but differs in its functional groups and reactivity.
Norbornane: Another tricyclic compound, norbornane is used in organic synthesis and materials science, but it lacks the specific amine functionality of the target compound.
The uniqueness of this compound lies in its combination of a tricyclic core with an ethan-1-amine group, providing distinct chemical and biological properties that are not found in other similar compounds.
特性
分子式 |
C13H24ClN |
|---|---|
分子量 |
229.79 g/mol |
IUPAC名 |
1-(4-tricyclo[4.3.1.13,8]undecanyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C13H23N.ClH/c1-8(14)13-7-11-3-9-2-10(4-11)6-12(13)5-9;/h8-13H,2-7,14H2,1H3;1H |
InChIキー |
XFEPTULJYFHDNY-UHFFFAOYSA-N |
正規SMILES |
CC(C1CC2CC3CC(C2)CC1C3)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B13588885.png)
